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molecular formula C11H10ClN B108009 4-(Chloromethyl)-2-methylquinoline CAS No. 288399-19-9

4-(Chloromethyl)-2-methylquinoline

Cat. No. B108009
M. Wt: 191.65 g/mol
InChI Key: GRCWGPJQMVGBNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09440958B2

Procedure details

4-hydroxymethyl-2-methyl quinoline (7.0 g, 40 mmol) was dissolved in chloroform (150 mL) and cooled to 0° C., thionyl chloride (15.0 mL) was added slowly at this temperature and then the reaction mixture was allowed to warm up to room temperature and stirred overnight. The solvent was removed in-vacuo and the residue was titureted with ethyl acetate/ethyl ether to provide 9.0 g (100%) of 4-chloromethyl-2-methyl quinoline as an HCl salt. MS (ESI): 191.9 (M+H+).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[CH2:2][C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[N:6]=[C:5]([CH3:13])[CH:4]=1.S(Cl)([Cl:16])=O>C(Cl)(Cl)Cl>[Cl:16][CH2:2][C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[N:6]=[C:5]([CH3:13])[CH:4]=1

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
OCC1=CC(=NC2=CC=CC=C12)C
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm up to room temperature
CUSTOM
Type
CUSTOM
Details
The solvent was removed in-vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClCC1=CC(=NC2=CC=CC=C12)C
Measurements
Type Value Analysis
AMOUNT: MASS 9 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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